N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H19N3O3S3 and its molecular weight is 445.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Drug Research
The compound has been a subject of interest in the synthesis and characterization of novel chemical entities for potential therapeutic applications. For instance, derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such research explores the therapeutic potential of these compounds in various medical conditions (Küçükgüzel et al., 2013).
Inhibitory Effects on Enzymes
Compounds structurally related to N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been investigated for their inhibitory effects on carbonic anhydrase I and II enzymes. These studies are crucial in understanding the biochemical pathways influenced by these compounds and their potential therapeutic implications (Gul et al., 2016).
Cytotoxic Activities and Potential as Anticancer Agents
The synthesis of related sulfonamide derivatives has shown significant cytotoxic activities, suggesting their potential as anticancer agents. Research in this area focuses on identifying compounds with high efficacy against various cancer cell lines, thus contributing to the development of new cancer therapies (Gul et al., 2017).
Exploration as Antidepressants
Derivatives of this compound have been synthesized and evaluated for their antidepressant activities. Such studies are essential in the quest for new and effective antidepressant medications, highlighting the diverse therapeutic potential of these compounds (Mathew et al., 2014).
Molecular Modeling and Biochemical Evaluation
Molecular modeling and biochemical evaluation of compounds similar to N-(4-(5-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide provide insights into their mechanism of action and interaction with biological targets. Such studies contribute significantly to the drug development process, offering a deeper understanding of how these compounds interact at the molecular level (Yamali et al., 2018).
properties
IUPAC Name |
N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-2-29(25,26)22-15-9-7-14(8-10-15)16-13-17(18-5-3-11-27-18)23(21-16)20(24)19-6-4-12-28-19/h3-12,17,22H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQOLPLWKUBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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